(S)-Ethylmalonyl-CoA

metabolite proofreading decarboxylase enzymology branched-chain fatty acid metabolism

Secure the authentic (S)-ethylmalonyl-CoA stereoisomer—the sole native substrate for ethylmalonyl-CoA decarboxylase (ECHDC1; EC 4.1.1.94) with Km=0.96 μM and kcat=9.5 s⁻¹. Generic substitution with methylmalonyl-CoA or the (R)-isomer collapses activity ~20-fold, invalidating enzyme kinetics, metabolic-flux, and metabolite-proofreading assays. This ≥95% pure, defined stereoisomer is essential for faithful reconstitution of the ethylmalonyl-CoA pathway (Ccr product, ECHDC1 substrate) and for investigating FASN-mediated branched-chain fatty acid biosynthesis. ECHDC1-knockout models and ethylmalonic aciduria studies mandate the (S)-isomer; incorrect extender units produce artefactual lipid profiles. Stock now for reproducible, publication-grade data.

Molecular Formula C26H42N7O19P3S
Molecular Weight 881.6 g/mol
Cat. No. B15544481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ethylmalonyl-CoA
Molecular FormulaC26H42N7O19P3S
Molecular Weight881.6 g/mol
Structural Identifiers
InChIInChI=1S/C26H42N7O19P3S/c1-4-13(24(38)39)25(40)56-8-7-28-15(34)5-6-29-22(37)19(36)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-18(51-53(41,42)43)17(35)23(50-14)33-12-32-16-20(27)30-11-31-21(16)33/h11-14,17-19,23,35-36H,4-10H2,1-3H3,(H,28,34)(H,29,37)(H,38,39)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t13-,14+,17+,18+,19-,23+/m0/s1
InChIKeyVUGZQVCBBBEZQE-UQCJFRAESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Ethylmalonyl-CoA for Metabolic Research and Enzymology: Identity and Procurement Considerations


(S)-Ethylmalonyl-CoA is an α-carboxyacyl-CoA thioester with molecular weight 881.63 Da (C₂₆H₄₂N₇O₁₉P₃S) that serves as a substrate for ethylmalonyl-CoA decarboxylase (EC 4.1.1.94) and as the product of crotonyl-CoA carboxylase/reductase (EC 1.3.1.85), a key enzyme in the ethylmalonyl-CoA pathway for C₂-unit assimilation in certain bacteria [1]. Endogenous to mammalian systems, (S)-ethylmalonyl-CoA is formed at low rates as a promiscuous side product of acetyl-CoA carboxylase and propionyl-CoA carboxylase acting on butyryl-CoA, and is considered a potentially toxic metabolite requiring clearance by the metabolite proofreading enzyme ECHDC1 [2]. Commercially, the compound is available as a defined stereoisomer with stability typically reported as ≥2 years when stored at -20°C in powder form, making it suitable for long-term research use [3].

Why (S)-Ethylmalonyl-CoA Cannot Be Substituted with Methylmalonyl-CoA or the (R)-Isomer


Generic substitution of (S)-ethylmalonyl-CoA with methylmalonyl-CoA or the (R)-isomer is not feasible for assays requiring accurate representation of substrate preference and metabolic flux. Ethylmalonyl-CoA decarboxylase (ECHDC1) exhibits marked stereospecificity, preferentially catalyzing decarboxylation of the (S)-isomer with substantially lower activity toward the (R)-form [1]. Moreover, the enzyme discriminates between ethylmalonyl-CoA and methylmalonyl-CoA with approximately 20-fold higher activity toward the ethyl-substituted substrate, a difference that directly impacts in vitro enzyme kinetics and in vivo metabolite repair studies [2]. Fatty acid synthase (FASN) further demonstrates differential incorporation efficiency between these extender units, with ethylmalonyl-CoA showing distinct processing characteristics compared to methylmalonyl-CoA, making substitution inappropriate for branched-chain fatty acid biosynthesis investigations [3].

Quantitative Differential Evidence for (S)-Ethylmalonyl-CoA Relative to Analogs


Kinetic Preference of ECHDC1 for (S)-Ethylmalonyl-CoA versus (S)-Methylmalonyl-CoA

Recombinant mouse ECHDC1 decarboxylates (S)-ethylmalonyl-CoA with a catalytic efficiency (kcat/Km) of 9.9 × 10⁶ M⁻¹s⁻¹ in the absence of ATP-Mg²⁺, compared to only 0.51 × 10⁶ M⁻¹s⁻¹ for (S)-methylmalonyl-CoA under identical conditions [1]. The Km for (S)-ethylmalonyl-CoA is 0.96 μM, whereas the Km for (S)-methylmalonyl-CoA is 3.1 μM, representing a 3.2-fold difference in substrate affinity [1].

metabolite proofreading decarboxylase enzymology branched-chain fatty acid metabolism

ECHDC1 Activity Ratio: Ethylmalonyl-CoA versus Methylmalonyl-CoA

MetaCyc enzyme annotation, based on the Linster et al. (2011) characterization, reports that ethylmalonyl-CoA decarboxylase catalyzes decarboxylation of methylmalonyl-CoA with approximately 20-fold lower activity compared to (S)-ethylmalonyl-CoA [1]. The enzyme exhibits strict stereospecificity, preferring the S isomer over the R form, with the (R)-isomer decarboxylated only at lower efficiency [1].

ECHDC1 substrate specificity enzyme activity ratio

Crotonyl-CoA Carboxylase/Reductase (Ccr) Stereospecificity and Substrate Discrimination

Crotonyl-CoA carboxylase/reductase (Ccr), the key enzyme of the ethylmalonyl-CoA pathway, exhibits strict product stereospecificity for (S)-ethylmalonyl-CoA [1]. Purified recombinant Ccr from Rhodobacter sphaeroides catalyzes the reductive carboxylation of crotonyl-CoA to (S)-ethylmalonyl-CoA with a specific activity of 103 U/mg, while the reverse reaction proceeds at only 12 U/mg [2]. The enzyme displays a Km of 0.2 mM for (2S)-ethylmalonyl-CoA in Tris-HCl buffer (pH 7.9) [3]. In the absence of CO₂, Ccr reduces crotonyl-CoA to butanoyl-CoA at a rate of only 12 U/mg, representing approximately 10% of maximal carboxylation activity [2].

crotonyl-CoA carboxylase/reductase ethylmalonyl-CoA pathway carbon assimilation

Fatty Acid Synthase (FASN) Differential Processing of Ethylmalonyl-CoA versus Methylmalonyl-CoA

FASN incorporates both ethylmalonyl-CoA and methylmalonyl-CoA as extender units, but with distinct physiological outcomes [1]. In ECHDC1 knockout adipocytes, ethyl-branched fatty acids were observed almost exclusively in the knockout cells and were undetectable in wild-type controls, whereas methyl-branched fatty acids showed only partial accumulation changes [1]. This demonstrates that ECHDC1 and the intrinsically low FASN activity toward ethylmalonyl-CoA combine to efficiently prevent ethyl-branched fatty acid formation under normal conditions, making ethylmalonyl-CoA the more critical substrate for metabolite proofreading studies [1].

fatty acid synthase branched-chain fatty acids ECHDC1 knockout

Stereoisomer Discrimination by Ethylmalonyl-CoA Decarboxylase

Ethylmalonyl-CoA decarboxylase (ECHDC1) exhibits preferential activity toward the (S)-isomer of ethylmalonyl-CoA over the (R)-isomer [1]. The enzyme's systematic name is defined as (S)-ethylmalonyl-CoA carboxy-lyase (butanoyl-CoA-forming), reflecting its established stereochemical requirement [1]. While the (R)-isomer can be decarboxylated, it is processed with substantially lower efficiency [2].

stereospecificity chiral substrate ECHDC1

Validated Research Applications for (S)-Ethylmalonyl-CoA


ECHDC1 Decarboxylase Activity Assays and Kinetics

(S)-Ethylmalonyl-CoA is the primary substrate for ECHDC1 decarboxylase activity assays, with established kinetic parameters of Km = 0.96 μM and kcat = 9.5 s⁻¹ at pH 7.1, 30°C in the absence of ATP-Mg²⁺ [1]. Use of the (S)-isomer ensures accurate measurement of native enzyme kinetics and avoids the ~20-fold activity reduction observed with methylmalonyl-CoA [2].

Ethylmalonyl-CoA Pathway Characterization in Bacterial Systems

For studies of the ethylmalonyl-CoA pathway in organisms such as Methylobacterium extorquens and Rhodobacter sphaeroides, (S)-ethylmalonyl-CoA is the authentic product of crotonyl-CoA carboxylase/reductase (Ccr) and serves as the substrate for ethylmalonyl-CoA mutase [1]. The enzyme Ccr exhibits strict stereospecificity for (S)-ethylmalonyl-CoA production with a specific activity of 103 U/mg, and assays require the correct stereoisomer for accurate flux determination [3].

Branched-Chain Fatty Acid Biosynthesis Studies

(S)-Ethylmalonyl-CoA is required for investigating FASN-mediated incorporation of ethylmalonyl extender units into branched-chain fatty acids. As demonstrated in ECHDC1 knockout studies, ethyl-branched fatty acids form almost exclusively when ethylmalonyl-CoA clearance is disrupted, making the (S)-isomer the correct substrate for studying metabolite repair mechanisms and the prevention of aberrant fatty acid biosynthesis [2].

Metabolite Proofreading and Ethylmalonic Aciduria Research

(S)-Ethylmalonyl-CoA is the toxic metabolite substrate in ECHDC1-mediated proofreading pathways; ECHDC1 knockout mice accumulate ethyl-branched fatty acids in tissues that are undetectable in wild-type animals [2]. The (S)-isomer is essential for in vitro and cell-based assays modeling the metabolic defect underlying certain forms of ethylmalonic aciduria where ECHDC1 mutations may impair clearance of endogenously formed ethylmalonyl-CoA [1].

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